3-Hydroxy-5,5-dimethylhexanoic acid

Descripción general

Descripción

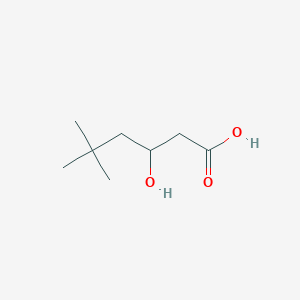

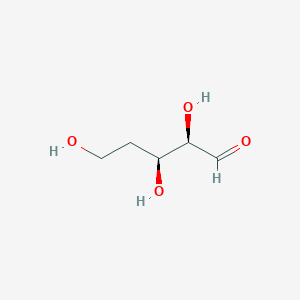

3-Hydroxy-5,5-dimethylhexanoic acid is a chemical compound with the molecular formula C8H16O3 .

Synthesis Analysis

The preparation of the racemate and enantiomers of 3-Hydroxy-5,5-dimethylhexanoic acid has been documented in the literature .Molecular Structure Analysis

The molecular structure of 3-Hydroxy-5,5-dimethylhexanoic acid consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis

Specifically, 3-Hydroxy-5,5-dimethylhexanoic acid (HDH) and its derivatives demonstrate competitive inhibition of several carnitine acyltransferases, despite not being substrates for these enzymes.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-5,5-dimethylhexanoic acid include a density of 1.0±0.1 g/cm3, a boiling point of 273.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C .Aplicaciones Científicas De Investigación

Chemical Synthesis and Optimization

Research has focused on optimizing the synthesis of related compounds like 3-methoxyhexanoic acid, which involves nucleophilic substitution reactions. This is essential for improving yields and discovering optimal reaction conditions (Han Jianrong, 2013).

Diastereoselective Synthesis

Diastereoselective synthesis techniques have been developed for compounds structurally similar to 3-Hydroxy-5,5-dimethylhexanoic acid. These techniques are crucial for producing specific stereoisomers necessary in pharmaceuticals and other applications (J. Ohtaka et al., 2013), (J. Spengler & F. Albericio, 2014).

Biotechnological Applications

Studies have explored the use of engineered bacteria for the synthesis of polyhydroxyalkanoates (PHA), a biodegradable and biocompatible material used in medical applications. 3-Hydroxy-5,5-dimethylhexanoic acid analogs play a role in these processes (Linping Yu et al., 2020).

Biochemical Analysis and Monitoring Systems

A novel system was proposed for monitoring the pH and electrical conductivity of compounds similar to 3-Hydroxy-5,5-dimethylhexanoic acid. This can be crucial for understanding the biochemical properties of these compounds and their role in processes like odor formation (H. Hirano et al., 2018).

Electrochemical Studies

Research into the electrogeneration of hydroxyl radicals has involved derivatives of 3-Hydroxy-5,5-dimethylhexanoic acid. Such studies have implications in fields like electrochemistry and environmental sciences (Beatrice Marselli et al., 2003).

Tissue Engineering

Studies in tissue engineering have utilized derivatives of 3-Hydroxy-5,5-dimethylhexanoic acid for the differentiation of stem cells into nerve cells. This opens up possibilities in regenerative medicine and tissue repair (Lei Wang et al., 2010).

Environmental Applications

3-Hydroxy-5,5-dimethylhexanoic acid derivatives have also been analyzed for their potential environmental applications, such as serving as markers of endotoxin in environmental samples. This has implications for public health and environmental monitoring (S. Uhlig et al., 2016).

Safety and Hazards

Mecanismo De Acción

Mode of Action

Without knowledge of the specific targets of 3-Hydroxy-5,5-dimethylhexanoic acid, it’s challenging to describe its mode of action. Like many other organic acids, it may interact with various enzymes and receptors in the body, influencing their function and potentially leading to various physiological effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Hydroxy-5,5-dimethylhexanoic acid are currently unknown. As a small organic molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution within the body, metabolism, and excretion would depend on its specific chemical properties and interactions with various proteins and enzymes .

Propiedades

IUPAC Name |

3-hydroxy-5,5-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHACRADGRHURFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933697 | |

| Record name | 3-Hydroxy-5,5-dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5,5-dimethylhexanoic acid | |

CAS RN |

149650-17-9 | |

| Record name | 3-Hydroxy-5,5-dimethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149650179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-5,5-dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Hydroxy-5,5-dimethylhexanoic acid (HDH) interact with carnitine acyltransferases?

A1: HDH acts as a competitive inhibitor of carnitine acyltransferases (CATs), including carnitine acetyltransferase (CAT), carnitine palmitoyltransferase-I (CPT-I), and CPT-II []. Unlike carnitine, HDH lacks the positive quaternary ammonium charge, which is crucial for CAT catalysis. As a result, HDH can bind to the carnitine binding site on these enzymes but cannot be utilized as a substrate. This binding prevents carnitine from binding and undergoing the transfer reaction, leading to enzyme inhibition.

Q2: Is there a difference in how the enantiomers of HDH interact with carnitine acyltransferases?

A2: Yes, both enantiomers of HDH, R-(+)-HDH and S-(-)-HDH, exhibit stereoselective inhibition of CATs []. This means that each enantiomer interacts differently with the enzymes. For instance, S-(-)-HDH demonstrates significantly stronger inhibition of CPT-I compared to R-(+)-HDH. This stereoselectivity suggests that the enzymes have a chiral binding site that interacts preferentially with one enantiomer over the other.

Q3: What does the inhibitory activity of HDH tell us about the importance of the quaternary ammonium group in carnitine?

A3: The inability of HDH to act as a substrate for CATs, coupled with its inhibitory effects, highlights the essential role of the positive quaternary ammonium group present in carnitine for enzymatic catalysis []. This positive charge likely plays a crucial role in the catalytic mechanism of carnitine acyltransferases. While HDH can still bind to the enzyme, indicating the importance of the overall structure for binding, the lack of positive charge prevents it from participating in the subsequent catalytic steps. This emphasizes that both structural similarity and specific chemical features are crucial for the successful function of carnitine in these enzymatic reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)

![6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione](/img/structure/B114498.png)

![4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B114499.png)

![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)